3-(5-Fluoro-2-methoxyphenyl)azetidine
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Overview
Description
3-(5-Fluoro-2-methoxyphenyl)azetidine is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of a fluorine atom and a methoxy group on the phenyl ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-2-methoxyphenyl)azetidine can be achieved through several methods, including cyclization, nucleophilic substitution, cycloaddition, ring expansion, rearrangement, and reduction of β-lactams . One common approach involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring.
Industrial Production Methods
Industrial production methods for this compound typically involve optimized synthetic routes that ensure high yield and purity. These methods may include the use of catalysts and specific reaction conditions to facilitate the formation of the azetidine ring while minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoro-2-methoxyphenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the phenyl ring or the azetidine ring.
Substitution: The fluorine and methoxy groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as halogens, acids, or bases can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce deoxygenated or hydrogenated products.
Scientific Research Applications
3-(5-Fluoro-2-methoxyphenyl)azetidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of biological processes and as a potential bioactive molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-(5-Fluoro-2-methoxyphenyl)azetidine involves its interaction with specific molecular targets and pathways. The presence of the fluorine and methoxy groups can influence its binding affinity and reactivity with biological molecules. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Aziridines: These are three-membered nitrogen-containing heterocycles that share some chemical properties with azetidines.
Other Azetidines: Compounds with different substituents on the azetidine ring can exhibit varying chemical and biological properties.
Uniqueness
3-(5-Fluoro-2-methoxyphenyl)azetidine is unique due to the specific combination of the fluorine and methoxy groups on the phenyl ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H12FNO |
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Molecular Weight |
181.21 g/mol |
IUPAC Name |
3-(5-fluoro-2-methoxyphenyl)azetidine |
InChI |
InChI=1S/C10H12FNO/c1-13-10-3-2-8(11)4-9(10)7-5-12-6-7/h2-4,7,12H,5-6H2,1H3 |
InChI Key |
NGAZCRBLEBJESH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2CNC2 |
Origin of Product |
United States |
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